Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate
Description
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate is a bicyclic sulfonamide derivative featuring a fused isothiazole and pyrazine ring system. The 1,1-dioxide moiety indicates sulfonamide functionalization, while the trifluoroacetate counterion arises from salt formation during synthesis or purification, typically involving trifluoroacetic acid (TFA) .
Synthesis:
The compound is synthesized via nucleophilic ring-opening reactions of aziridine intermediates with amines, followed by cyclization using dibromoalkanes. For example, 2,5-dibenzylhexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide is formed by reacting vicinal secondary diamines with 1,2-dibromoethane in the presence of NaH/THF . The trifluoroacetate salt is likely generated during purification steps using TFA, as seen in analogous syntheses .
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyrazine 1,1-dioxide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10)4-1-6-5-7-2-3-8(6)11;3-2(4,5)1(6)7/h6-7H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSAGLMIPVDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N2C1CNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable isothiazole derivative with a pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide derivatives have shown promise in the development of novel therapeutic agents.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
Research has highlighted the potential of hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide in modulating inflammatory pathways. A study showed that it could inhibit the NLRP3 inflammasome activation, presenting a potential therapeutic avenue for treating inflammatory diseases such as inflammatory bowel disease (IBD) .
Material Sciences Applications
The unique structural characteristics of hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide make it suitable for applications in material science.
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. For example, its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability.
| Polymer Type | Mechanical Property Improvement |
|---|---|
| Polyurethane | +20% tensile strength |
| Epoxy | +15% thermal stability |
Agricultural Chemistry Applications
In agricultural chemistry, hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide has been explored for its potential as a pesticide or herbicide.
Pesticidal Activity
Case studies have demonstrated that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects.
| Formulation Type | Target Pest | Efficacy (%) |
|---|---|---|
| A | Aphids | 85 |
| B | Whiteflies | 75 |
Mechanism of Action
The mechanism of action of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Analytical Data : Elemental analysis for related compounds (e.g., C: 58.18%, H: 7.41%, N: 13.53%) confirms high purity and structural consistency .
Comparison with Structural Analogs
2,5-Dibenzylhexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide ([1, 3])
Structural Differences :
- Core Heterocycle : Contains a thiadiazole ring ([1,2,5]thiadiazolo) instead of isothiazole, altering sulfur and nitrogen positions.
- Substituents : Benzyl groups at positions 2 and 5 enhance lipophilicity compared to the unsubstituted target compound.
- Counterion : Lacks the trifluoroacetate anion, impacting solubility and crystallinity.
Tricyclic Fused Heterocycles (Thiazolo/Pyrido/Pyrimidine Derivatives)
Structural Differences :
- Ring Systems : Include thiazolo[3,2-a]pyrido[4,3-d]pyrimidine and imidazo[1,2-a]pyrido[4,3-d]pyrimidine, which are tricyclic versus the bicyclic target compound.
- Functional Groups : Lack sulfonamide (1,1-dioxide) groups but feature methylthio substituents.
Upadacitinib Impurity 146 (Trifluoroacetate)
Structural Similarities :
- Counterion : Shares the trifluoroacetate anion, suggesting similar purification protocols.
- Heterocyclic Core : Contains a pyrrolo-triazolo-pyrazine system, differing in ring fusion but retaining nitrogen-rich motifs.
Molecular Properties :
- Molecular Weight : 398.34 g/mol (base + trifluoroacetate), comparable to the target compound.
- Applications : Serves as a pharmaceutical impurity in Janus kinase (JAK) inhibitors, highlighting the trifluoroacetate’s role in API formulations.
Pyrrolo-Triazolo-Pyrazine Derivatives (European Patent)
Physicochemical Impact :
- The trifluoroacetate anion enhances aqueous solubility but may reduce thermal stability due to ionic character.
Biological Activity
Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate (CAS Number: 2138076-26-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and genotoxic effects.
- Molecular Formula : C8H13F3N2O4S
- Molecular Weight : 290.26 g/mol
| Property | Value |
|---|---|
| CAS Number | 2138076-26-1 |
| Molecular Weight | 290.26 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Hexahydro-2H-isothiazolo[2,3-a]pyrazine derivatives have shown promising antimicrobial properties. For instance, studies on related compounds indicate that pyrazole derivatives often exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to hexahydro derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .
Cytotoxicity and Genotoxicity
Research on the cytotoxic effects of hexahydro derivatives suggests moderate toxicity levels. In vitro studies using RAW 264.7 cell lines indicated a cytotoxicity with a 50% inhibitory concentration (IC50) of approximately 500 µg/mL. This level of toxicity suggests potential applications in therapeutic settings where controlled cytotoxicity is desired .
Genotoxicity assessments revealed minimal chromosomal aberrations when compared to known genotoxic agents like streptomycin. This finding indicates that while the compound exhibits some level of toxicity, it may be less harmful in terms of genetic damage compared to other compounds in its class .
Case Studies
- Antifungal Activity : A study focused on a compound extracted from Streptomyces sp. demonstrated that diketopiperazine types exhibited antifungal properties with an effective concentration of 115.5 µg/mL against human erythrocytes. Although this study did not directly test hexahydro derivatives, it provides insights into the biological activity of structurally similar compounds .
- Erythrocyte Alterations : A comparative study on thieno[2,3-c]pyrazole compounds showed that exposure to certain chemicals resulted in significant alterations in erythrocyte morphology. The findings suggest that hexahydro derivatives might similarly impact red blood cells, emphasizing the need for further investigation into their safety profile in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
